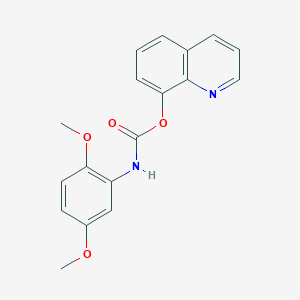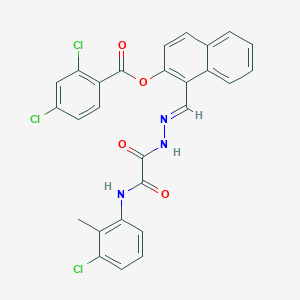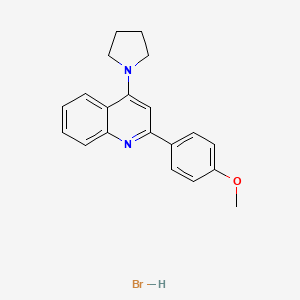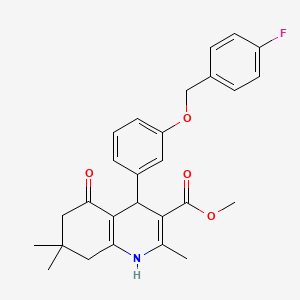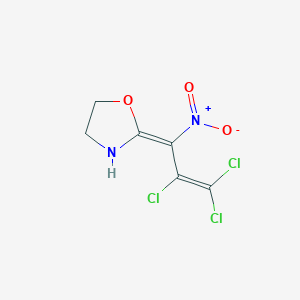
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine is a chemical compound with the molecular formula C6H6Cl3N3O2 It is characterized by the presence of trichloro and nitro groups attached to an allylidene moiety, which is further connected to an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine typically involves the reaction of trichloroacetaldehyde with nitromethane under basic conditions to form the intermediate 2,3,3-trichloro-1-nitropropene. This intermediate is then reacted with oxazolidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The trichloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its interaction with the target molecules. Detailed studies on its binding kinetics and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3,3-Trichloro-1-nitro-allylidene)-imidazolidine
- 2-(2,3,3-Trichloro-1-nitro-allylidene)-2,3-dihydro-1H-benzimidazole
Comparison
Compared to similar compounds, 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
70265-22-4 |
|---|---|
Fórmula molecular |
C6H5Cl3N2O3 |
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
(2Z)-2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C6H5Cl3N2O3/c7-3(5(8)9)4(11(12)13)6-10-1-2-14-6/h10H,1-2H2/b6-4- |
Clave InChI |
SDLVBNSECJGOHA-XQRVVYSFSA-N |
SMILES isomérico |
C1CO/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/N1 |
SMILES canónico |
C1COC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)






